COH000 was discovered through high-throughput screening of a large chemical library, specifically designed to identify inhibitors that selectively target the SUMO E1 enzyme without affecting related pathways such as ubiquitylation. Its classification as a covalent allosteric inhibitor highlights its unique binding properties and functional implications in biochemical pathways.
The synthesis of COH000 involves advanced organic synthesis techniques that ensure high purity and efficacy. The compound is designed to bind covalently and irreversibly to a specific allosteric site on the SUMO E1 enzyme. Key steps in the synthesis include:
The precise synthetic routes are not widely documented, but they are likely to involve rigorous methodologies to maintain the integrity of the compound throughout the process.
The molecular structure of COH000 has been elucidated through X-ray crystallography, revealing its binding conformation within the SUMO E1 enzyme complex. The structure shows that COH000 fits snugly between the adenylation domain (AAD) and the inactive adenylation domain (IAD), effectively disrupting normal enzymatic activity.
COH000 primarily engages in covalent binding reactions with the SUMO E1 enzyme, leading to irreversible inhibition. Key points include:
The major product formed from this reaction is an inactive enzyme complex that cannot participate in further SUMOylation processes .
COH000 functions as an allosteric inhibitor by binding to a cryptic pocket on the SUMO E1 enzyme. This binding leads to:
Pharmacokinetic studies indicate an IC50 value of approximately 0.2 μM for SUMOylation in vitro, showcasing its potency and selectivity over other pathways like ubiquitylation .
COH000 exhibits several notable physical and chemical properties:
Additionally, mass spectrometry has confirmed covalent modification at specific sites within the enzyme, indicating strong interaction dynamics .
COH000 is primarily researched for its potential therapeutic applications in diseases characterized by dysregulated SUMOylation processes. Its specificity for SUMO E1 makes it a promising candidate for drug development aimed at modulating protein interactions involved in:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: